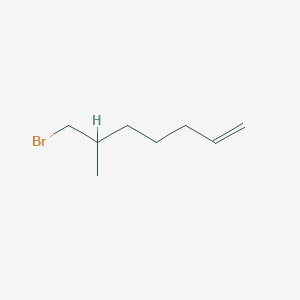![molecular formula C12H13BrOS B13184422 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13BrOS. It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 3-bromothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[(3-Chlorophenyl)sulfanyl]cyclohexanone: Similar structure with a chlorine atom instead of a bromine atom.
3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one: Similar structure with a methyl group on the cyclopentane ring.
Uniqueness
3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chlorine analog. The bromine atom’s larger size and different electronic properties can lead to distinct chemical and biological behaviors .
Propiedades
Fórmula molecular |
C12H13BrOS |
|---|---|
Peso molecular |
285.20 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrOS/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1,3,5,7,12H,2,4,6,8H2 |
Clave InChI |
GZUBGJCSIMJBNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)SC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)



![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)


![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13184404.png)

![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
